molecular formula C12H16BrNO B1599121 N-Pentyl 2-bromobenzamide CAS No. 349092-69-9

N-Pentyl 2-bromobenzamide

Cat. No. B1599121
M. Wt: 270.17 g/mol
InChI Key: RCKFKZXUGXJCQK-UHFFFAOYSA-N
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Description

N-Pentyl 2-bromobenzamide is a chemical compound with the molecular formula C12H16BrNO . It belongs to the group of substituted amides, which are widely used in medicinal chemistry.


Synthesis Analysis

While specific synthesis methods for N-Pentyl 2-bromobenzamide were not found in the search results, one common method for synthesizing similar compounds involves the reaction of 2-bromobenzoyl chloride with pentylamine in the presence of a base such as triethylamine.


Molecular Structure Analysis

The molecular formula of N-Pentyl 2-bromobenzamide is C12H16BrNO, with an average mass of 270.165 Da and a mono-isotopic mass of 269.041504 Da . The structure of the compound can be confirmed by several characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

N-Pentyl 2-bromobenzamide is a white to off-white colored crystalline solid with a melting point of approximately 92-95℃. It has a moderate solubility in water but is highly soluble in organic solvents such as chloroform and methanol. The compound has a molecular weight of 269.16 g/mol and a density of 1.27 g/cm3.

Scientific Research Applications

Synthesis and Medical Applications

N-Pentyl 2-bromobenzamide serves as a precursor in the synthesis of complex molecules for medical applications. For instance, the development of tracers for detecting malignant melanoma has been facilitated by the synthesis of related bromo compounds. These compounds, through simple reactions and labeling techniques, have shown moderate uptake in tumor and metastases, aiding in the identification of previously undetected metastases and influencing therapeutic procedures in certain cases (Brandau et al., 1993).

Environmental Biodegradation

In environmental applications, the metabolism of similar brominated compounds by bacterial isolates like Klebsiella pneumoniae subsp. ozaenae demonstrates the potential for bioremediation. These organisms can convert herbicides into less harmful substances, suggesting a pathway for the detoxification of environments contaminated with brominated aromatic compounds (McBride et al., 1986).

Material Science and Photocatalysis

N-Pentyl 2-bromobenzamide-related compounds have been investigated for their utility in material science, particularly in the development of biosorbent systems for the bioaccumulation of heavy metals from aqueous solutions. Such research demonstrates the compound's relevance in creating advanced materials for environmental cleanup (Mahmoud et al., 2012).

Photodestruction of Organic Substances

Additionally, the compound's derivatives have been utilized in hybrid photocatalysts for the photodestruction of organic substances in water, showing the potential for water purification technologies (Yoneyama & Torimoto, 2000).

Safety And Hazards

Safety information suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-bromo-N-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKFKZXUGXJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400449
Record name N-Pentyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pentyl 2-bromobenzamide

CAS RN

349092-69-9
Record name N-Pentyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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